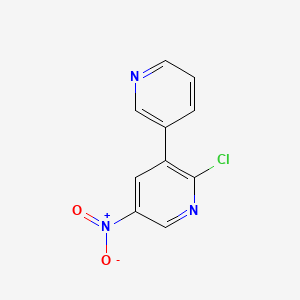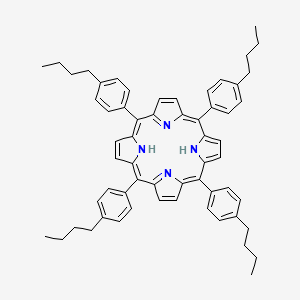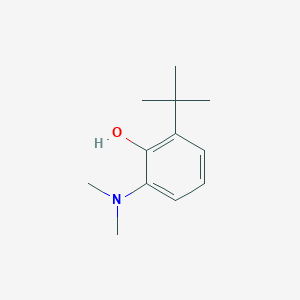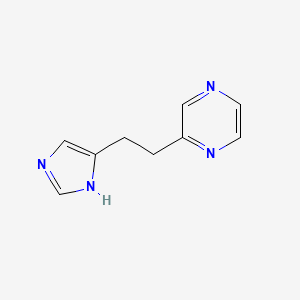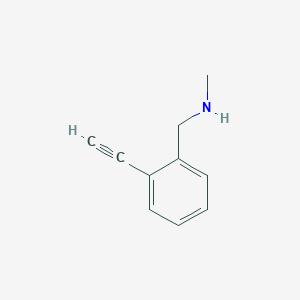
1-(2-Ethynylphenyl)-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethynylphenyl)-N-methylmethanamine is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a methylmethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethynylphenyl)-N-methylmethanamine typically involves the Sonogashira coupling reaction. This reaction is carried out between 2-bromo-1-iodobenzene and an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions: 1-(2-Ethynylphenyl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(2-Ethynylphenyl)-N-methylmethanamine has diverse applications in scientific research:
作用机制
The mechanism of action of 1-(2-Ethynylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
- N-(2-Ethynylphenyl)-N-methylacetamide
- N-(2-Ethynylphenyl)-N-methylbenzamide
- N-(2-Ethynylphenyl)-N-methylpropanamide
Comparison: 1-(2-Ethynylphenyl)-N-methylmethanamine is unique due to its specific structural features, such as the presence of a methylmethanamine moiety. This distinguishes it from other similar compounds, which may have different substituents on the phenyl ring or variations in the amine group.
属性
分子式 |
C10H11N |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
1-(2-ethynylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H11N/c1-3-9-6-4-5-7-10(9)8-11-2/h1,4-7,11H,8H2,2H3 |
InChI 键 |
YINGEFHPYGKJND-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CC=CC=C1C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


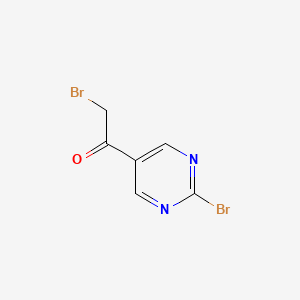
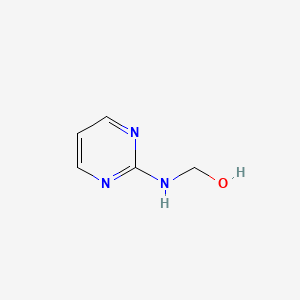
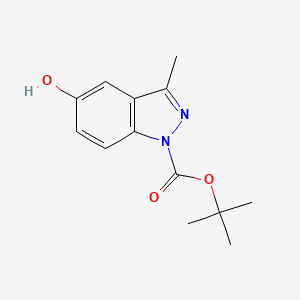
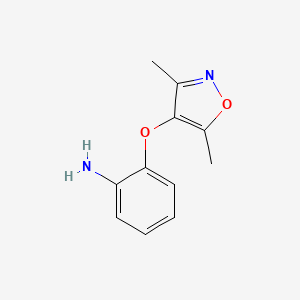
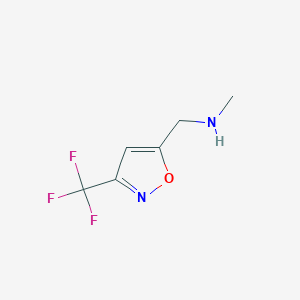
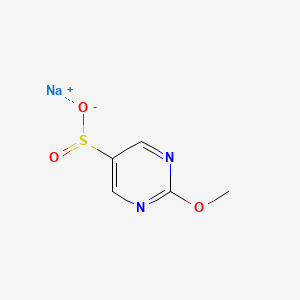
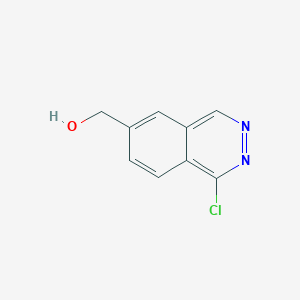

![2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester](/img/structure/B15247352.png)

